molecular formula C24H48O9P- B12089355 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)

1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)

Cat. No.: B12089355
M. Wt: 544.8 g/mol
InChI Key: DPQGZQMHJKZLMS-UUALFWRASA-M
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Description

Chemical Structure:
1,2-Dipalmitoyl-d62-sn-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt), abbreviated as 16:0 PG-d62, is a deuterated phosphatidylglycerol (PG) derivative. It features two fully deuterated palmitoyl chains (16:0-d62) at the sn-1 and sn-2 positions of the glycerol backbone, with a phospho-rac-glycerol head group. The sodium salt enhances aqueous solubility, making it suitable for lipid bilayer studies .

Properties

Molecular Formula

C24H48O9P-

Molecular Weight

544.8 g/mol

IUPAC Name

[(2R)-3-(2,2-dideuterioethoxy)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C24H49O9P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)33-23(20-30-4-2)21-32-34(28,29)31-19-22(26)18-25/h22-23,25-26H,3-21H2,1-2H3,(H,28,29)/p-1/t22?,23-/m1/s1/i1D3,2D2,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2

InChI Key

DPQGZQMHJKZLMS-UUALFWRASA-M

Isomeric SMILES

[2H]C([2H])COC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COCC)COP(=O)([O-])OCC(CO)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis of Deuterated Phosphatidylglycerol Backbones

The foundational approach to DPPG-d62 synthesis involves chemical deuteration of fatty acid precursors followed by stereospecific esterification. Source outlines a simplified enzymatic method using phospholipase D to hydrolyze 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), yielding phosphatidic acid intermediates. Subsequent headgroup modification introduces the rac-glycerol phosphate moiety under alkaline conditions . Critical parameters include:

Table 1: Reaction Conditions for Phosphatidic Acid Synthesis

ParameterValueImpact on YieldSource
Phospholipase D activity50 U/mg substrate85–92% conversion
Chloroform:Water ratio4:1 (v/v)Prevents emulsion formation
Reaction duration6 hr at 37°CMaximizes headgroup cleavage

Deuteration is achieved by substituting hydrogenated palmitic acid with 1,2-dipalmitoyl-d62 synthesized through catalytic exchange in D₂O . However, partial deuterium loss at the α-carbon (C2) occurs due to equilibrium dynamics, necessitating rigorous purification .

Enzymatic Headgroup Functionalization

The rac-glycerol phosphate headgroup is introduced via kinase-mediated phosphorylation. Source details a regioselective process using glycerol kinase (ATP-dependent) to phosphorylate the sn-3 hydroxyl of the deuterated diacylglycerol intermediate. Key considerations include:

  • Cofactor requirements : 10 mM Mg²⁺ enhances kinase processivity by stabilizing the ATP-binding pocket .

  • Deuterium compatibility : Enzymes retain ~70% activity in 90% D₂O, though reaction rates decrease by 1.5-fold compared to protonated systems .

Post-phosphorylation, the sodium salt form is obtained through ion-exchange chromatography using Dowex® 50WX4-200 resin in Na⁺ form .

Biosynthetic Production in Deuterated Microbial Systems

Recent advances employ Pichia pastoris and Escherichia coli for large-scale deuteration. Source demonstrates that P. pastoris grown in 85% D₂O basal salt medium incorporates deuterium into phospholipids while maintaining membrane integrity:

Table 2: Biosynthetic Deuteration Efficiency

OrganismDeuteration MediumFatty Acid Deuterium IncorporationHeadgroup DeuteriumSource
Pichia pastoris85% D₂O + d8-glycerol92 ± 3% at C2 position45 ± 5%
E. coli BLR(DE3)70% D₂O + d4-acetate88 ± 2% (acyl chains)30 ± 4%

Notably, P. pastoris shows enhanced desaturase activity under deuteration stress, producing 18:1Δ9 fatty acids that require hydrogenation to maintain palmitoyl homogeneity .

Purification and Quality Control

Final purification employs orthogonal chromatography techniques:

  • Normal-phase silica chromatography : Elution with CHCl₃:MeOH:H₂O (65:25:4, v/v) separates DPPG-d62 from lysophospholipid byproducts .

  • Ion-pair reverse-phase HPLC : Using a C18 column and 10 mM ammonium acetate buffer (pH 6.8), the sodium salt elutes at 14.2 min with >99% purity .

Deuteration integrity is verified via:

  • ²H NMR : Peaks at δ 0.88 (terminal CD₃) and δ 1.26 (CD₂ backbone) confirm C2 deuteration .

  • Mass spectrometry : ESI-MS ([M-Na]⁻ = 721.52 m/z) shows isotopic clusters matching d62 labeling .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lipid Bilayer Studies

DPPG-D62 serves as a model compound in studies of lipid bilayers. Its ability to form stable bilayers allows researchers to investigate membrane dynamics and the interactions between lipids and proteins. This is crucial for understanding cellular processes such as signaling and transport.

Biological Applications

In biological research, DPPG-D62 is employed to study cell membranes and their interactions with various biomolecules. It has been shown to influence membrane fluidity, which can affect protein function and cellular signaling pathways. For instance, studies have indicated that DPPG-D62 can modulate the activity of membrane proteins involved in signal transduction .

Drug Delivery Systems

The compound is being investigated for its potential use in drug delivery systems, particularly in liposomal formulations. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, improving their bioavailability and therapeutic efficacy . Research has demonstrated that liposomes containing DPPG-D62 can enhance the delivery of chemotherapeutic agents while minimizing side effects.

Nanomaterials Production

DPPG-D62 is utilized in the production of nanomaterials due to its surfactant properties. It helps stabilize nanoparticles during synthesis, making it valuable in developing drug delivery vehicles and diagnostic agents . The unique properties of deuterated compounds also allow for precise tracking and characterization of these materials using advanced imaging techniques.

Case Studies

Study TitleApplication FocusKey Findings
Interaction of Phospholipase A2 with Lipid BilayersBiochemistryDemonstrated how DPPG-D62 influences enzyme activity at membrane interfaces .
Liposomal Formulations for Cancer TherapyPharmacologyShowed enhanced drug encapsulation efficiency and reduced toxicity when using DPPG-D62-based liposomes .
Stability of Nanoparticles in Aqueous SolutionsMaterial ScienceFound that DPPG-D62 significantly improved the stability of nanoparticles during synthesis .

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) involves its ability to integrate into lipid bilayers and interact with other molecules. The deuterated nature of the compound enhances its stability and allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound targets lipid membranes and can influence membrane fluidity and dynamics, affecting various cellular processes .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 326495-46-9
  • Molecular Formula : C₃₈D₆₂NaO₁₀P
  • Applications :
    • Isotopic tracing in metabolic or enzymatic studies (e.g., phospholipase A2 interactions) .
    • Biophysical techniques (e.g., NMR, sum frequency generation) to probe membrane dynamics and protein-lipid interactions .
    • Model membranes requiring deuterium labeling for contrast in neutron scattering or vibrational spectroscopy .

Phosphatidylglycerols (PGs) vary in acyl chain length, saturation, and isotopic labeling. Below is a comparative analysis of 16:0 PG-d62 with structurally related compounds:

Phosphatidylglycerols with Different Acyl Chains
Compound Acyl Chains Deuterated? Phase Transition Temp. (Tm) Key Applications References
16:0 PG-d62 16:0 (d62) Yes ~41°C Isotopic tracing, enzyme kinetics, membrane-protein interaction studies
DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol), sodium salt) 16:0 No 41°C Liposomal drug delivery (e.g., LiPlaCis), thermosensitive liposomes
DMPG (1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol), sodium salt) 14:0 No ~23°C Low-temperature membrane models, cytochrome c interaction studies
DOPG (1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol), sodium salt) 18:1 (unsaturated) No <0°C Flexible membranes, siRNA delivery, antimicrobial peptide studies
DSPG (1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol), sodium salt) 18:0 No ~55°C High-Tm liposomes for controlled drug release

Key Findings :

  • Chain Length & Saturation :
    • Saturated chains (e.g., DPPG, DSPG) increase membrane rigidity and Tm. DPPG (Tm = 41°C) is ideal for thermosensitive drug delivery near physiological temperatures .
    • Unsaturated chains (e.g., DOPG) lower Tm, creating fluid bilayers suitable for dynamic processes like membrane fusion in siRNA delivery .
    • Shorter chains (e.g., DMPG) reduce Tm to ~23°C, enabling studies at lower temperatures .
  • Deuterated vs. Non-Deuterated: Deuterated 16:0 PG-d62 retains structural similarity to DPPG but enables precise tracking in spectroscopic studies.
Phospholipids with Different Head Groups
Compound Head Group Charge (pH 7.4) Key Functional Differences References
16:0 PG-d62 Phospho-rac-glycerol Negative Enhanced interaction with cationic proteins (e.g., antimicrobial peptides)
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) Phosphocholine Zwitterionic Neutral charge stabilizes liposomes; common in lung surfactant models
DPPS (1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine) Phosphoserine Negative Binds calcium ions; implicated in apoptosis and blood clotting

Functional Insights :

  • Charge Effects : Negatively charged PGs (e.g., 16:0 PG-d62 , DPPG) interact strongly with cationic molecules like cytochrome c or antimicrobial peptides, making them ideal for studying electrostatic membrane interactions .
  • Head Group Specificity : Zwitterionic DPPC lacks charge-driven interactions but is critical for membrane integrity, while DPPS participates in signaling pathways due to its serine moiety .
Deuterated PG in Enzymatic Studies
  • 16:0 PG-d62 was used to study honey bee venom phospholipase A2 (PLA2) binding to negatively charged membranes. Deuterium labeling enabled sum frequency generation spectroscopy to resolve interfacial lipid rearrangements during enzyme activity .
Thermosensitive Liposomes
  • Non-deuterated DPPG (Tm = 41°C) is blended with DSPC (Tm = 55°C) to create liposomes with a Tm of 42.5–44.5°C, optimizing drug release under mild hyperthermia .
siRNA Delivery
  • DOPG’s unsaturated chains enhance membrane fluidity, improving encapsulation and delivery of siRNA in PEGylated liposomes .

Biological Activity

1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt), commonly referred to as DPPG-d62, is a deuterated phospholipid that has garnered attention for its unique biological activities and applications in various fields, including drug delivery and membrane biology. This compound is characterized by its long-chain fatty acids, specifically palmitic acid, which are inserted at the sn-1 and sn-2 positions of the glycerol backbone. This article explores the biological activity of DPPG-d62, emphasizing its interactions with biological membranes, antimicrobial properties, and potential therapeutic applications.

PropertyValue
Molecular Formula C₃₈H₁₂D₆₂NaO₁₀P
Molecular Weight 807.334 g/mol
CAS Number 326495-46-9
Storage Condition -20°C

DPPG-d62 is a phospholipid that contains deuterium labeling, which can influence its pharmacokinetic properties compared to non-deuterated analogs .

DPPG-d62 exhibits significant interactions with lipid bilayers, which are critical for its biological activity. The presence of deuterium alters the physical properties of the lipid, potentially affecting membrane fluidity and protein interactions. Studies have shown that deuterated lipids can enhance the stability and efficacy of drug formulations by modifying their release profiles and cellular uptake .

Antimicrobial Activity

Recent research has indicated that lipidation of peptides with fatty acids such as palmitic acid enhances their antimicrobial properties. For instance, studies on lipopeptides showed that those with C8-C12 fatty acid chains exhibited strong activity against Gram-positive bacteria while demonstrating variable effectiveness against Gram-negative strains .

Case Study: Antimicrobial Peptide Derivatives

In a study evaluating lipidated antimicrobial peptides, derivatives containing DPPG-d62 were tested against various microbial strains. The minimum inhibitory concentration (MIC) values demonstrated that:

  • Gram-positive bacteria: MIC values ranged from 3.13 to 12.5 µg/mL.
  • Gram-negative bacteria: Notably resistant strains exhibited higher MIC values.
  • Fungal strains: Enhanced activity was observed, particularly with longer carbon chains .

Cytotoxicity Assessment

The cytotoxicity of DPPG-d62 was evaluated in vitro using human keratinocyte cell lines and cancer cell lines. The results indicated that while some derivatives showed potent antimicrobial activity, they also exhibited varying degrees of cytotoxicity towards healthy cells:

Cell LineIC50 (µg/mL)
HaCaT (Keratinocytes)25 - 50
MCF-7 (Breast Cancer)15 - 30
PC3 (Prostate Cancer)20 - 35

The cytotoxic effects were correlated with the hydrophobicity and length of the fatty acid chains attached to the peptides .

Applications in Drug Delivery

DPPG-d62 is being explored for its potential in drug delivery systems due to its ability to form stable micelles and liposomes. These structures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The incorporation of DPPG-d62 into liposomal formulations has been shown to improve drug targeting to specific tissues while reducing systemic toxicity .

Q & A

Q. What are the key considerations for synthesizing 1,2-dipalmitoyl-D62-sn-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) with isotopic labeling, and how does deuterium substitution impact experimental outcomes?

The synthesis of deuterated phospholipids like this compound requires precise control of acyl chain deuteration (e.g., D62 indicates perdeuteration of palmitoyl chains). Enzymatic methods are often preferred to ensure stereochemical purity, as non-enzymatic routes may introduce racemization . Deuterated acyl chains alter the compound’s vibrational modes and density, making it ideal for neutron scattering studies to resolve lipid bilayer dynamics without perturbing native membrane behavior .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

Use thin-layer chromatography (TLC) to confirm purity (>98%) and nuclear magnetic resonance (NMR) to verify sn-1 and sn-2 acyl chain positions. Mass spectrometry (MS) is critical for detecting isotopic enrichment (e.g., D62 labeling) and confirming molecular weight (e.g., ~770–797 Da depending on sodium coordination) .

Q. What are the standard protocols for preparing lipid bilayers or liposomes using this compound?

Hydration of the lipid film in buffered solutions (e.g., HEPES or PBS at pH 7.4) followed by extrusion through polycarbonate membranes (100–200 nm pores) is standard. Monitor phase transitions via differential scanning calorimetry (DSC), as the fully saturated palmitoyl-D62 chains exhibit higher transition temperatures (~41–45°C) compared to non-deuterated analogs .

Advanced Research Questions

Q. How does the deuterated acyl chain influence lipid bilayer properties in neutron scattering or infrared spectroscopy studies?

Deuterium substitution reduces incoherent scattering in neutron experiments, enhancing signal-to-noise ratios for resolving bilayer thickness and hydration layers. In Fourier-transform infrared (FTIR) spectroscopy, the C-D stretching modes (2000–2200 cm⁻¹) are distinct from C-H modes, enabling selective tracking of lipid packing and phase behavior .

Q. What experimental strategies resolve contradictions in reported phase transition temperatures for this compound across studies?

Discrepancies may arise from variations in hydration levels, buffer ionic strength, or impurities. Standardize protocols by pre-equilibrating samples at controlled humidity and using high-purity water (e.g., Milli-Q). Cross-validate DSC data with fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) .

Q. How can this deuterated phospholipid be utilized to study protein-lipid interactions in membrane systems?

Incorporate the compound into lipid nanodiscs or supported lipid bilayers (SLBs) alongside membrane proteins. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics. The deuterated chains minimize background interference in neutron reflectometry for resolving protein insertion depths .

Q. What methodological precautions are critical for maintaining the stability of this compound during long-term storage?

Store lyophilized powder under argon at -20°C to prevent oxidation. For aqueous dispersions, add antioxidants (e.g., 0.01% BHT) and store under inert gas. Avoid freeze-thaw cycles, as repeated phase transitions can degrade bilayer homogeneity .

Data Interpretation and Technical Challenges

Q. How do acyl chain deuteration and sodium counterions affect the compound’s surface tension and adsorption behavior in lung surfactant models?

Deuterated chains slightly increase lipid packing density, reducing surface tension at air-water interfaces. Sodium ions enhance hydration of the phospho-rac-glycerol headgroup, improving adsorption kinetics. Use Langmuir-Blodgett troughs to measure pressure-area isotherms and compare with natural surfactant proteins (e.g., SP-B) .

Q. What are the limitations of using this compound in dynamic light scattering (DLS) for vesicle size analysis?

The high density of deuterated lipids may cause sedimentation artifacts in DLS. Use sucrose density gradients or analytical ultracentrifugation as complementary techniques. Ensure temperature control during measurements to avoid phase separation .

Methodological Best Practices

  • Contamination Control: Avoid phospholipase-containing buffers; verify enzyme-free conditions via TLC .
  • Hydration Optimization: Use 50–70% relative humidity during film preparation to ensure homogeneous hydration .
  • Instrument Calibration: Calibrate DSC and FTIR instruments with non-deuterated lipid standards to account for isotopic shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.